molecular formula C8H8F8O2 B011438 3-(1h,1h,5h-Octafluoropentyloxy)-1,2-epoxypropane CAS No. 19932-27-5

3-(1h,1h,5h-Octafluoropentyloxy)-1,2-epoxypropane

Cat. No.: B011438
CAS No.: 19932-27-5
M. Wt: 288.13 g/mol
InChI Key: NABHRPSATHTFNS-UHFFFAOYSA-N
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Description

3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of an epoxy group and a perfluorinated alkyl ether chain. The compound’s molecular formula is C8H8F8O2, and it has a molecular weight of 288.12 g/mol . The presence of fluorine atoms imparts significant chemical stability and resistance to degradation, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane typically involves the reaction of 1H,1H,5H-Octafluoropentanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then converted to the epoxypropane derivative . The reaction conditions generally include:

  • Temperature: 50-70°C
  • Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
  • Reaction time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane undergoes various chemical reactions, including:

    Nucleophilic substitution: The epoxy group is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation: The compound can be oxidized to form corresponding diols or carbonyl compounds.

    Reduction: Reduction reactions can convert the epoxy group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, thiols, and alcohols under mild conditions (room temperature to 50°C).

    Oxidation: Reagents like hydrogen peroxide or peracids at room temperature.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.

Major Products Formed

    Nucleophilic substitution: Formation of glycols, amino alcohols, or thioethers.

    Oxidation: Formation of diols or carbonyl compounds.

    Reduction: Formation of alcohols.

Scientific Research Applications

3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane involves its interaction with nucleophiles, leading to the opening of the epoxy ring. This reaction is facilitated by the electron-withdrawing effect of the fluorine atoms, which increases the electrophilicity of the epoxy carbon atoms. The compound can target various molecular pathways depending on the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 1H,1H,5H-Octafluoropentyl acrylate
  • 1H,1H,5H-Octafluoropentyl methacrylate
  • 3-(Perfluoro-n-hexyl)-1,2-propenoxide

Uniqueness

3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane is unique due to its combination of an epoxy group and a perfluorinated alkyl ether chain. This structure imparts both high reactivity and chemical stability, making it suitable for a wide range of applications. In comparison, similar compounds like 1H,1H,5H-Octafluoropentyl acrylate and methacrylate lack the epoxy functionality, limiting their reactivity in certain chemical processes .

Properties

IUPAC Name

2-(2,2,3,3,4,4,5,5-octafluoropentoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F8O2/c9-5(10)7(13,14)8(15,16)6(11,12)3-17-1-4-2-18-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABHRPSATHTFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCC(C(C(C(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379732
Record name 2-{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19932-27-5
Record name 2-{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19932-27-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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